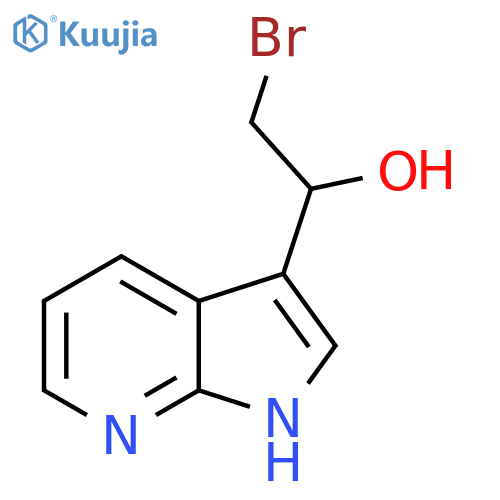

Cas no 2229542-06-5 (2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol)

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol

- 2229542-06-5

- EN300-1918938

- 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol

-

- インチ: 1S/C9H9BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5,8,13H,4H2,(H,11,12)

- InChIKey: LZWSIZFCXNHZNP-UHFFFAOYSA-N

- SMILES: BrCC(C1=CNC2C1=CC=CN=2)O

計算された属性

- 精确分子量: 239.98983g/mol

- 同位素质量: 239.98983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.9Ų

- XLogP3: 1.2

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918938-10.0g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 10g |

$6082.0 | 2023-05-31 | ||

| Enamine | EN300-1918938-0.1g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 0.1g |

$1244.0 | 2023-09-17 | ||

| Enamine | EN300-1918938-5g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 5g |

$4102.0 | 2023-09-17 | ||

| Enamine | EN300-1918938-0.5g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 0.5g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1918938-5.0g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 5g |

$4102.0 | 2023-05-31 | ||

| Enamine | EN300-1918938-0.05g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 0.05g |

$1188.0 | 2023-09-17 | ||

| Enamine | EN300-1918938-1.0g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 1g |

$1414.0 | 2023-05-31 | ||

| Enamine | EN300-1918938-10g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 10g |

$6082.0 | 2023-09-17 | ||

| Enamine | EN300-1918938-2.5g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 2.5g |

$2771.0 | 2023-09-17 | ||

| Enamine | EN300-1918938-0.25g |

2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2229542-06-5 | 0.25g |

$1300.0 | 2023-09-17 |

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-olに関する追加情報

Comprehensive Overview of 2-Bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol (CAS No. 2229542-06-5)

2-Bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol (CAS No. 2229542-06-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This brominated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold is increasingly studied for its potential applications in drug discovery, particularly in kinase inhibition and targeted therapy development. The compound's molecular framework combines a bromoethyl alcohol moiety with a pyrrolopyridine core, offering versatile reactivity for further derivatization.

Recent trends in medicinal chemistry highlight the growing demand for heterocyclic building blocks like 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol. Researchers frequently search for information about its synthetic routes, purification methods, and stability under various conditions. The compound's CAS No. 2229542-06-5 serves as a crucial identifier in patent literature and regulatory documentation, making it essential for intellectual property professionals and compliance officers.

The pyrrolopyridine core of this molecule shares structural similarities with several FDA-approved drugs, explaining the pharmaceutical industry's interest. Common search queries related to this compound include "2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol solubility," "CAS 2229542-06-5 supplier," and "pyrrolopyridine derivatives in drug design." These reflect practical concerns about its handling and commercial availability, as well as broader scientific curiosity about its therapeutic potential.

From a synthetic chemistry perspective, the bromoethyl alcohol functional group in 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol offers multiple modification possibilities. It can participate in nucleophilic substitution reactions, serve as a precursor for ether formation, or undergo oxidation to the corresponding aldehyde. These characteristics make it valuable for constructing more complex molecular architectures, particularly in fragment-based drug discovery approaches.

Analytical characterization of CAS No. 2229542-06-5 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Researchers often inquire about "2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol NMR peaks" and "HPLC retention time," indicating the need for reliable spectral data to support synthetic work and quality control procedures.

The stability profile of 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol under different storage conditions represents another area of frequent investigation. Proper handling requires attention to factors like temperature sensitivity, light exposure, and moisture content. Many users search for "CAS 2229542-06-5 storage recommendations" and "pyrrolopyridine compound stability," reflecting practical concerns in laboratory settings.

In the context of green chemistry initiatives, researchers explore sustainable synthetic approaches to pyrrolopyridine derivatives. The development of catalytic methods and atom-economical routes for compounds like 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol aligns with current trends toward environmentally friendly pharmaceutical manufacturing. This connects to popular search terms such as "green synthesis of heterocycles" and "sustainable medicinal chemistry."

The intellectual property landscape surrounding CAS No. 2229542-06-5 attracts significant attention from both academic and industrial researchers. Patent searches frequently include terms like "pyrrolopyridine patents" and "2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol applications," as organizations seek to understand the compound's protected uses and potential freedom-to-operate considerations.

From a drug development perspective, the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates promising pharmacokinetic properties, including favorable membrane permeability and metabolic stability. These characteristics make 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol a valuable intermediate for creating drug candidates with improved bioavailability. Common related searches include "pyrrolopyridine ADME properties" and "heterocyclic druglikeness."

Quality control specifications for 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol typically address parameters such as purity (often >95% by HPLC), residual solvent content, and heavy metal limits. These standards ensure the compound's suitability for pharmaceutical applications and respond to frequent queries about "CAS 2229542-06-5 analytical methods" and "pharmaceutical-grade pyrrolopyridines."

Emerging research areas utilizing pyrrolopyridine derivatives include targeted protein degradation (PROTACs) and covalent inhibitor design. The reactive bromoethyl group in 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol makes it particularly interesting for these applications, connecting to trending topics like "PROTAC linker chemistry" and "covalent drug discovery" in scientific literature and search engines.

Scale-up considerations for 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol synthesis involve optimization of reaction conditions, workup procedures, and purification techniques. Industrial researchers frequently investigate "kilogram-scale pyrrolopyridine synthesis" and "process chemistry optimization," reflecting the transition from laboratory-scale preparation to potential commercial production.

The compound's physicochemical properties, including logP, pKa, and aqueous solubility, influence its behavior in biological systems. These parameters are critical for drug discovery applications and generate search queries like "2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol physicochemical data" and "pyrrolopyridine property prediction." Computational chemistry approaches increasingly complement experimental studies in this area.

Safety assessments of CAS No. 2229542-06-5 follow standard protocols for research chemicals, with appropriate personal protective equipment recommended during handling. While not classified as hazardous under standard regulations, proper laboratory practices should always be observed, addressing common concerns reflected in searches for "pyrrolopyridine safety data" and "research chemical handling guidelines."

2229542-06-5 (2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol) Related Products

- 1806194-16-0(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine)

- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)

- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)

- 2171226-12-1(3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)

- 2229323-92-4(1-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)

- 1261874-51-4(2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl)

- 2034436-74-1(3-cyclopentyl-1-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidin-1-yl)propan-1-one)

- 2228814-04-6(5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)